4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
CAS No.: 1152502-18-5
Cat. No.: VC2782836
Molecular Formula: C9H13N5
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1152502-18-5 |
---|---|
Molecular Formula | C9H13N5 |
Molecular Weight | 191.23 g/mol |
IUPAC Name | 4-methyl-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C9H13N5/c1-7-3-12-14(9(7)10)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3 |
Standard InChI Key | YKWFKVBDKQHKOO-UHFFFAOYSA-N |
SMILES | CC1=C(N(N=C1)CC2=CN(N=C2)C)N |
Canonical SMILES | CC1=C(N(N=C1)CC2=CN(N=C2)C)N |
Introduction
Chemical Identity and Physical Properties
4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is characterized by its unique bis-pyrazole structure with specific substitution patterns. The compound features two pyrazole rings connected through a methylene bridge, with a methyl group at position 4 of one pyrazole ring and an amino group at position 5.
Basic Identifiers
The compound has been cataloged with specific identifiers that facilitate its recognition in chemical databases and research literature.
Table 1: Chemical Identifiers
Parameter | Value |
---|---|
IUPAC Name | 4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine |
CAS Number | 1152502-18-5 |
Molecular Formula | C₉H₁₃N₅ |
Molecular Weight | 191.24 g/mol |
InChI Key | YKWFKVBDKQHKOO-UHFFFAOYSA-N |
Structural Features
The molecular structure of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine consists of two distinct pyrazole rings. The first pyrazole ring contains a methyl substituent at position 4 and an amino group at position 5, while the second pyrazole ring features a methyl group at position 1. These rings are connected by a methylene (CH₂) bridge between the N1 position of the first pyrazole and the C4 position of the second pyrazole .
Physicochemical Properties
While specific experimental physicochemical data for this exact compound is limited in the available sources, computational predictions and comparisons with similar pyrazole derivatives suggest the following properties:
Table 2: Predicted Physicochemical Properties
Property | Value | Method |
---|---|---|
LogP | ~0.9-1.2 | Computational prediction based on similar structures |
Hydrogen Bond Acceptors | 5 | Based on molecular structure |
Hydrogen Bond Donors | 1 | Based on molecular structure |
Topological Polar Surface Area | ~61-65 Ų | Computational prediction |
Solubility | Soluble in organic solvents including DMSO, methanol | Predicted from similar compounds |
Synthesis Methods
The synthesis of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves strategic approaches that typically focus on the formation of pyrazole rings and subsequent coupling reactions.
General Synthetic Routes
Based on established synthetic methodologies for similar pyrazole derivatives, the following routes are likely employed for synthesizing the target compound:
Pyrazole Ring Formation
The primary synthetic challenge involves the construction of appropriately substituted pyrazole rings. This typically employs cyclization reactions between hydrazine derivatives and 1,3-dicarbonyl compounds . For 4-methyl-1H-pyrazol-5-amine derivatives, the starting materials often include β-ketoesters or β-ketonitriles that react with hydrazine to form the pyrazole core.
N-Alkylation Approach
A common approach for introducing the methylene bridge between the two pyrazole rings involves N-alkylation reactions:
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Synthesis of 4-methyl-1H-pyrazol-5-amine
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Preparation of 1-methyl-1H-pyrazole-4-carbaldehyde
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Reductive amination between the amine and aldehyde
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Purification and isolation of the final product
Purification Techniques
Following synthesis, purification typically involves chromatographic methods:
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Column chromatography using silica gel with appropriate solvent systems
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Recrystallization from suitable solvent mixtures
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When necessary, preparative HPLC for achieving high purity standards
Pharmacological Profile
The pharmacological properties of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can be inferred from studies on related pyrazole derivatives with similar structural features.
Enzyme Inhibition
The compound may interact with various enzymes involved in inflammatory cascades, cellular signaling, or metabolic pathways. The pyrazole rings can form key interactions with catalytic sites through hydrogen bonding, π-stacking, and van der Waals forces.
Receptor Interactions
The bis-pyrazole scaffold can potentially interact with various receptors, including:
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G-protein coupled receptors
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Nuclear receptors
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Ion channels
Modulation of Signaling Pathways
Studies on related compounds suggest potential effects on signaling pathways involving:
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MAP kinases
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JAK/STAT pathways
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NF-κB signaling
Drug-Like Properties
The compound demonstrates several favorable drug-like characteristics:
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Molecular weight below 500 g/mol (191.24 g/mol), adhering to Lipinski's Rule of Five
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Appropriate balance of hydrophilic and lipophilic groups
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Moderate hydrogen bond donors and acceptors for optimal bioavailability
Analytical Characterization
The identification and quality assessment of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically employs several complementary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected proton NMR spectrum would feature signals corresponding to:
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Methyl groups (two singlets at approximately δ 2.0-2.5 ppm)
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Methylene bridge protons (singlet at around δ 4.5-5.0 ppm)
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Pyrazole ring protons (singlets at approximately δ 7.0-8.0 ppm)
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Amino group protons (broad singlet around δ 4.0-5.0 ppm)
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peak at m/z 191 corresponding to [M+H]⁺
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Characteristic fragmentation patterns involving cleavage of the methylene bridge
Infrared Spectroscopy
Expected IR bands include:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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C-H stretching for methyl and methylene groups (2850-3000 cm⁻¹)
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C=N stretching vibrations (1600-1650 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and quality control. Typical HPLC conditions might include:
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Reverse-phase columns (C18)
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Mobile phase consisting of acetonitrile/water mixtures with buffers
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UV detection at 254-280 nm
Structure-Based Drug Design Considerations
The structural features of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine make it a potential scaffold for medicinal chemistry optimization.
Modifiable Positions
Several positions offer opportunities for structural modifications to enhance activity and selectivity:
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The amino group at position 5 can be derivatized to form amides, ureas, or sulfonamides
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The methyl groups can be replaced with other alkyl or functional groups
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The methylene bridge can be extended or incorporated into ring structures
Bioisosteric Replacements
Potential bioisosteric replacements include:
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Substitution of one pyrazole ring with other heterocycles (thiazole, oxazole, isoxazole)
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Replacement of methyl groups with halogens or trifluoromethyl groups
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Introduction of additional heteroatoms in the bridge
Comparative Analysis with Related Compounds
Examination of structurally related compounds provides insights into the potential properties and applications of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine.
Structural Analogues
Table 3: Comparison with Structural Analogues
Activity Comparison
The slight structural variations observed in these analogues can significantly impact biological activity profiles:
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Position of the amino group (3 vs. 5) affects hydrogen bonding patterns with target proteins
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Replacement of methyl with chloro increases electron-withdrawing properties
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Introduction of pyridine ring modifies electronic distribution and water solubility
Future Research Directions
Several promising research avenues could enhance understanding of 4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine and expand its applications.
Medicinal Chemistry Optimizations
Systematic structural modifications could yield derivatives with enhanced properties:
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Development of focused libraries around the bis-pyrazole scaffold
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Incorporation into larger molecular systems as pharmacophoric elements
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Exploration of prodrug strategies to improve pharmacokinetic profiles
Target Identification Studies
Experimental approaches to identify molecular targets could include:
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Affinity-based proteomics using immobilized compound
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Computational docking studies against potential target proteins
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Phenotypic screening followed by target deconvolution
Advanced Synthetic Methodologies
Development of improved synthetic routes could enhance accessibility:
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One-pot multi-component reactions for direct synthesis
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Microwave-assisted synthesis for improved efficiency
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Flow chemistry approaches for scalable production
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